molecular formula C24H19N5O3S B2477980 N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide CAS No. 1114611-19-6

N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide

Cat. No.: B2477980
CAS No.: 1114611-19-6
M. Wt: 457.51
InChI Key: DMHOPYHNWQVIQQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a complex organic compound that belongs to the class of quinazoline derivatives

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3S/c1-2-32-18-13-11-16(12-14-18)25-21(30)15-7-9-17(10-8-15)26-23-28-29-22(31)19-5-3-4-6-20(19)27-24(29)33-23/h3-14H,2H2,1H3,(H,25,30)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHOPYHNWQVIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline and various quinazoline derivatives. The reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or other dehydrating agents.

    Cyclization reactions: Employing catalysts such as Lewis acids.

    Purification steps: Including recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Mild to strong oxidizing agents under controlled temperature.

    Reduction: Mild reducing agents in the presence of solvents like ethanol.

    Substitution: Various halogenating agents or nucleophiles under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infections.

    Industry: Utilizing its properties in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various scientific fields. Further research and detailed studies are required to fully understand its properties and applications.

Biological Activity

N-(4-ethoxyphenyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole moiety and a quinazoline derivative. Its chemical formula can be represented as follows:

  • Chemical Formula : C20_{20}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 378.45 g/mol

This structural complexity contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Inhibition of Tyrosine Kinases : The compound acts as a tyrosine kinase inhibitor, disrupting signaling pathways that promote cancer cell proliferation.
  • Induction of Apoptosis : It triggers programmed cell death in cancer cells through intrinsic apoptotic pathways.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against both bacterial and fungal strains. Studies indicate that it exhibits significant activity against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Fungi : Including Candida albicans.

The antimicrobial activity is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production and inhibit pathways involved in inflammation.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in cancer cell lines
AntimicrobialInhibition of Gram-positive bacteria and fungi
Anti-inflammatoryModulation of cytokine production

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of the compound against clinical isolates. The compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested pathogens, indicating strong antimicrobial potential.

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